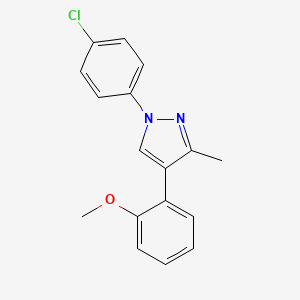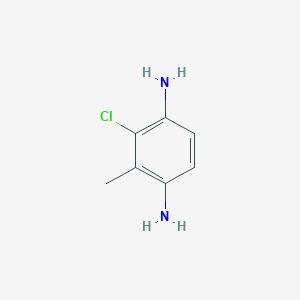
1-(trimethyl-1H-pyrazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(trimethyl-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-one exhibit significant to moderate antimicrobial activity. For example, Sid et al. (2013) synthesized a series of compounds by reacting chalcone derivatives with hydrazine hydrate, which were evaluated for antimicrobial activity and showed promising results against various microorganisms. This indicates potential applications in developing new antimicrobial agents (A. Sid, Nouara Ziani, Ouafa Demmen-Debbih, M. Mokhtari, K. Lamara, 2013).
Coordination Complexes for Antibacterial and Antifungal Applications
Draoui et al. (2022) explored the synthesis of a novel pyrazole ligand and its coordination complexes, revealing enhanced behavior towards certain fungi and bacteria. The complexes were characterized using various spectroscopic techniques, demonstrating their potential as potent antibacterial and antifungal agents (Youssef Draoui, S. Radi, Amine Tanan, Afaf Oulmidi, H. Miras, R. Benabbes, Sabir Ouahhoudo, Samira Mamri, A. Rotaru, Y. Garcia, 2022).
Synthesis and Structural Characterization
Gotsko et al. (2022) reported the synthesis and characterization of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, providing detailed insights into its chemical structure through spectroscopic and X-Ray diffraction methods. This foundational research aids in understanding the chemical properties and potential applications of such compounds in various fields (M. Gotsko, I. Saliy, A. Vashchenko, B. Trofimov, 2022).
Antioxidant Agents
In the quest for novel antioxidant agents, a series of chalcone derivatives based on the pyrazole scaffold have been synthesized and tested. Prabakaran, Manivarman, and Bharanidharan (2021) conducted studies revealing some compounds' potential antioxidant activities, which could pave the way for new drug discovery and medicinal research in the field of antioxidants (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021).
Catalytic and Synthetic Applications
Zhang, Braunstein, and Hor (2008) developed Cr(III) complexes with heteroscorpionate ligands derived from bis(pyrazol-1-yl)methane, demonstrating their efficacy in ethylene trimerization to 1-hexene with high selectivity. This research highlights the potential use of such compounds in catalysis and synthetic chemistry (Jun Zhang, P. Braunstein, T. Hor, 2008).
Properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-5-8(12)9-6(2)10-11(4)7(9)3/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCNZUWSRXFCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(N=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
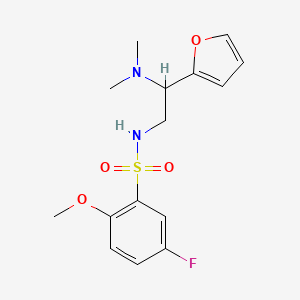
![3-methyl-6-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2669880.png)
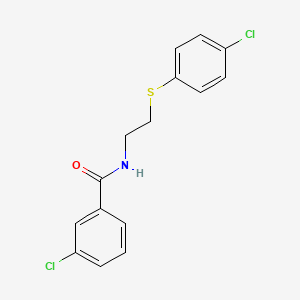
![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2669882.png)
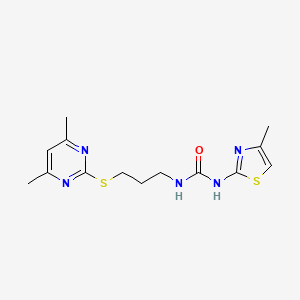

![2-((2-methoxyethyl)amino)-6-methyl-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669888.png)


![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2669896.png)
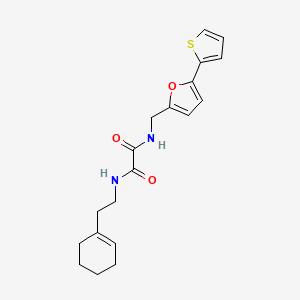
![Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2669899.png)
